molecular formula C8H14N2 B3355545 2-(Piperidin-1-yl)propanenitrile CAS No. 62842-38-0

2-(Piperidin-1-yl)propanenitrile

Cat. No. B3355545
CAS RN: 62842-38-0
M. Wt: 138.21 g/mol
InChI Key: PRPJCKZJCBWSDT-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)propanenitrile” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring exhibits a chair conformation .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .

Scientific Research Applications

Crystal Structure Analysis

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile : This compound exhibits a chair conformation in its piperidine ring, showing significant interaction in its crystal structure. It forms chains along a specific axis due to C—H⋯O hydrogen bonds, demonstrating its structural uniqueness (Fun et al., 2012).

Synthesis of Derivatives and Their Applications

  • Synthesis of Piperidine-Based Derivatives : Derivatives of 2-(Piperidin-1-yl)propanenitrile have been synthesized, showing significant anti-arrhythmic activity. This indicates its potential in medical applications, particularly in cardiac care (Abdel‐Aziz et al., 2009).
  • Microwave-Assisted Synthesis : Utilizing microwave-assisted procedures for synthesizing polysubstituted 4H-Pyran derivatives from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile shows the compound's utility in efficient and innovative chemical synthesis. These derivatives have demonstrated anticancer activity (Hadiyal et al., 2020).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Piperidine derivatives, including those related to 2-(Piperidin-1-yl)propanenitrile, have been studied for their effectiveness in inhibiting the corrosion of iron. These studies include quantum chemical calculations and molecular dynamics simulations, which are crucial for industrial applications (Kaya et al., 2016).

Antimicrobial and Antidepressant Applications

  • Antimicrobial and Antidepressant Effects : Novel derivatives of 2-(Piperidin-1-yl)propanenitrile have been synthesized and evaluated for their antidepressant-like effects and antimicrobial activities. This highlights its potential in therapeutic applications (Köksal & Bilge, 2007).

Advanced Material Synthesis

  • Anion-Exchange Membranes for Fuel Cells : Research on functionalizing polystyrene with N-alicyclic piperidine-based cations, derived from compounds like 2-(Piperidin-1-yl)propanenitrile, has shown promise for creating highly alkali-stable anion-exchange membranes. These membranes are significant for alkaline fuel cells and water electrolyzers (Olsson et al., 2020).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(Piperidin-1-yl)propanenitrile” and similar compounds may have potential applications in the pharmaceutical industry.

properties

IUPAC Name

2-piperidin-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJCKZJCBWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513955
Record name 2-(Piperidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)propanenitrile

CAS RN

62842-38-0
Record name 2-(Piperidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Dengiz, M Emmert - 2020 - scholar.archive.org
This manuscript details the development of a general and mild protocol for the α-CH cyanation of tertiary amines as well as its application in late stage functionalization. Suitable …
Number of citations: 0 scholar.archive.org
O Yilmaz, C Dengiz, MH Emmert - The Journal of Organic …, 2021 - ACS Publications
This manuscript details the development of a general and mild protocol for the α-C–H cyanation of tertiary amines and its application in late-stage functionalization. Suitable substrates …
Number of citations: 3 pubs.acs.org
O Yilmaz, MS Oderinde, MH Emmert - The Journal of organic …, 2018 - ACS Publications
This paper describes the development and mechanistic studies of a general, high-yielding amine C α –H cyanation protocol via photoredox catalysis. Inexpensive NaCN is employed as …
Number of citations: 35 pubs.acs.org
SK Burger, S Liu, PW Ayers - The Journal of Physical Chemistry A, 2011 - ACS Publications
A set of linear free energy models are presented for determining the pK a values of amines, alcohols, and carboxylic acids. Models are determined from a series of pK a predictors, taken …
Number of citations: 35 pubs.acs.org
B Yu, F Bodinier, M Saague‐Tenefo… - European Journal of …, 2021 - Wiley Online Library
In this work, we describe the one‐pot synthesis of α‐amino nitrile units by the concomitant addition of alkyl (or aryl) Grignard reagents and TMS cyanide through alkylative Strecker …
YV Popov, VM Mokhov, NA Tankabekyan - Russian Journal of Organic …, 2014 - Springer
α-Amino nitriles containing a primary amino group undergo transamination with aliphatic and aromatic amines under mild conditions with high yields. A probable reaction mechanism …
Number of citations: 3 link.springer.com
J Paleček, O Paleta - Synthesis, 2004 - thieme-connect.com
Piperidine enamines derived from acetone, acetophenone, cyclopentanone and cyclohexanone react easily in minutes with methyl 3, 3, 3-trifluoropyruvate (1) to afford products of the …
Number of citations: 21 www.thieme-connect.com

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